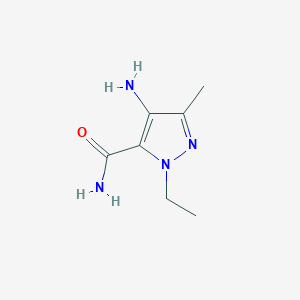

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCATJFABPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550513 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-62-3 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, ethyl cyanoacetate derivatives serve as common starting materials due to their ability to form stable enolate intermediates.

In a representative approach, ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzenesulfonylhydrazide under basic conditions (e.g., K₂CO₃ in acetone) to yield ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate as a key intermediate. Tosyl protection ensures regioselectivity during subsequent alkylation steps.

Critical Parameters :

Alkylation for N1-Ethyl and C3-Methyl Substituents

Introduction of the ethyl group at the N1 position is achieved via alkylation with iodoethane or ethyl bromide. For example, treating the tosylated intermediate with iodoethane in the presence of NaH in DMF at 60°C affords ethyl 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate . The methyl group at C3 is often introduced earlier via the choice of starting carbonyl compound (e.g., methyl-substituted cyanoacetates).

Regioselectivity Challenges :

Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures (0–10°C).

Hydrolysis and Amidation of Ester Intermediates

Saponification to Carboxylic Acid

The ethyl ester at C5 is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH mixtures. For instance, refluxing ethyl 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate with 2M NaOH in ethanol (80°C, 6 h) yields 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with >90% purity.

Optimization Insight :

Microwave-assisted hydrolysis reduces reaction time to 30 minutes while maintaining yields.

Amidation via Acyl Chloride Intermediates

Conversion of the carboxylic acid to the carboxamide is accomplished through acyl chloride formation followed by ammonolysis. Thionyl chloride (SOCl₂) or oxalyl chloride in DCM are standard reagents for this step.

Procedure :

- Acyl Chloride Formation : React the carboxylic acid with SOCl₂ (3.74 mol/L) at 70°C for 16 h. Excess SOCl₂ is removed under vacuum.

- Ammonolysis : Treat the acyl chloride with concentrated NH₃ in THF at 0–5°C. The reaction is quenched with ice water, and the product is isolated via filtration.

Yield Data :

| Step | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acyl Chloride Formation | DCM | 70°C | 92 |

| Ammonolysis | THF | 0–5°C | 85 |

Alternative Routes via Bromination-Amination Sequences

Bromination at C4

A patent-pending method leverages bromination to introduce functionality at C4 prior to amidation. Starting with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester , treatment with bromine in CCl₄ at 10–50°C produces 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester .

Advantages :

- Bromine acts as both reagent and solvent, simplifying purification.

- Regioselectivity is controlled by steric effects from the ethyl and methyl groups.

Nucleophilic Amination

The brominated intermediate undergoes amination with aqueous or alcoholic NH₃ under pressure (2–5 bar) in the presence of K₂CO₃. This SNAr reaction proceeds at 80°C for 12 h to yield the carboxamide.

Key Consideration :

Pd catalysts (e.g., Pd(OAc)₂) are occasionally employed to accelerate amination, though this increases cost.

Spectroscopic Characterization and Quality Control

NMR Analysis

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 2.45 (s, 3H, C3-CH₃)

- δ 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃)

- δ 6.88 (s, 2H, NH₂)

- δ 7.95 (s, 1H, CONH₂)

13C NMR :

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation with retention times of 8.2 min for the target compound and <0.5% impurities.

Industrial-Scale Considerations

Chemical Reactions Analysis

Chemical Reactions of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

This compound is a pyrazole derivative with a reactive amino group, carboxamide functionality, and a substituted heterocyclic core. Its chemical reactivity is influenced by the electron-rich nitrogen atoms in the pyrazole ring, the nucleophilic amino group, and the carboxamide’s potential for hydrolysis or substitution. Below is a detailed analysis of its documented and inferred reactions based on structural analogs and related research.

Nucleophilic Substitution and Condensation Reactions

The amino group at the 4-position is highly reactive, enabling participation in condensation and nucleophilic substitution reactions:

Schiff Base Formation

Reaction with aldehydes or ketones under mild acidic or neutral conditions yields Schiff bases. For example:This reactivity is well-documented in pyrazole-amino derivatives .

Acylation and Alkylation

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces N-acyl derivatives .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products, though steric hindrance from the ethyl and methyl groups may limit reactivity .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis, reduction, and cyclization:

Hydrolysis

Under acidic (HCl/HO) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:This is critical for synthesizing pyrazole-carboxylic acid derivatives, as seen in related compounds .

Reduction

Lithium aluminum hydride (LiAlH) reduces the carboxamide to an amine:This transformation is utilized to generate bioactive amines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

Reaction with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions leads to cyclization, forming pyrazolo-pyrimidine cores. This is a key pathway for bioactive molecule synthesis :

Triazole and Oxadiazole Derivatives

Condensation with thiourea or hydrazine derivatives produces triazole or oxadiazole rings, enhancing pharmacological potential .

Amino Group Oxidation

Controlled oxidation with agents like KMnO converts the amino group to a nitro group, though over-oxidation may degrade the pyrazole ring .

Electrophilic Substitution

The pyrazole ring’s electron-rich C4 position undergoes halogenation (e.g., bromine in acetic acid) or nitration, though substituents may direct reactivity .

Comparative Reaction Table

Mechanistic Insights

- Cyclization : Intramolecular attack by the amino group on electrophilic carbonyl carbons drives heterocycle formation .

- Hydrolysis : Acidic conditions protonate the carboxamide oxygen, facilitating nucleophilic water attack.

- Steric Effects : The ethyl and methyl groups at positions 1 and 3 hinder reactions at the pyrazole’s C4 position, favoring substitutions at the amino or carboxamide groups .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 | 5 | Reduces viability |

In a study, it was observed that at low concentrations (as low as 1 μM), the compound enhanced caspase-3 activity in breast cancer cells (MDA-MB-231), indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown effectiveness against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), which is critical in malaria treatment .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. In models of acute inflammation, it displayed superior efficacy compared to conventional anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it exhibited significant activity against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacteria | MIC (μg/ml) |

|---|---|

| Haemophilus influenzae | <62.5 |

| Escherichia coli | 250–1000 |

| Pseudomonas aeruginosa | 250–1000 |

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations allows for the creation of complex molecules used in these industries.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study: Antitumor Activity

In vitro studies demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, indicating their potential use as microtubule-destabilizing agents in cancer therapy .

Case Study: Antimicrobial Efficacy

A study focused on N-substituted pyrazoles showed that certain derivatives had significant activity against both planktonic cells and biofilm-forming bacteria, highlighting their potential for treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Flexibility : The ethyl and methyl groups in the target compound enhance steric stability compared to bulkier substituents like propyl or benzamido groups in analogues .

- Biological Activity: Compounds with aromatic substituents (e.g., phenylamino in ) exhibit enhanced antimicrobial properties, whereas alkyl-substituted derivatives (e.g., propyl in ) are preferred for regulatory-approved drug intermediates .

Physicochemical Properties

- Melting Points: The target compound lacks reported melting point data, but analogues such as 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) show a melting point of 247°C, suggesting higher crystallinity due to aromatic stacking .

- Solubility : Carboxamide groups generally confer moderate water solubility, but substituents like ethoxyethyl () can enhance lipophilicity for CNS-targeting applications .

Research and Regulatory Significance

- Pharmaceutical Relevance : The compound’s role in synthesizing PDE inhibitors (e.g., sildenafil analogues) is well-documented, with strict adherence to USP/EMA guidelines ensuring batch-to-batch consistency ().

Biological Activity

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The following sections detail its biological activity, synthesis methods, and research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This inhibition can lead to alterations in various signaling pathways, which are crucial for the compound's observed therapeutic effects.

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Table: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 5 | Reduces viability |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory action is thought to be mediated through the inhibition of specific pathways involved in inflammation, such as NF-kB signaling .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate.

- Functionalization : Subsequent alkylation and amination steps are performed to introduce the ethyl and methyl groups at specific positions on the pyrazole ring.

Common Reagents Used

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

Industrial Production Methods

In industrial settings, multi-step synthesis often employs catalysts and optimized conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions are commonly utilized .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, indicating potential use as microtubule-destabilizing agents in cancer therapy .

- Enzyme Inhibition : Research on enzyme inhibitors has shown that compounds similar to 4-Amino-1-ethyl-3-methyl-1H-pyrazole can effectively inhibit PfDHODH (Plasmodium falciparum Dihydroorotate Dehydrogenase), which is critical for malaria treatment .

- Inflammatory Response : Another study highlighted the anti-inflammatory effects of substituted pyrazoles in models of acute inflammation, where they demonstrated superior efficacy compared to conventional anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate derivatives and substituted hydrazines. For example, ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (a structurally similar compound) was prepared by reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate . Modifications to substituents (e.g., ethyl or methyl groups) require careful optimization of reaction conditions, such as temperature and solvent polarity, to control regioselectivity .

Q. How can the purity and structural identity of this compound be validated experimentally?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via - and -NMR chemical shifts. For example, methyl groups in pyrazole derivatives typically resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS): Verify molecular weight using high-resolution MS (HRMS).

- Elemental Analysis: Ensure >95% purity by matching calculated and observed C/H/N ratios .

Q. What are the primary biological targets of pyrazole carboxamide derivatives?

Pyrazole carboxamides are studied for their interaction with cannabinoid receptors (CB1/CB2). For instance, SR141716, a 1,5-diarylpyrazole carboxamide, acts as a CB1 antagonist . Structural analogs like this compound may exhibit similar receptor binding, which can be tested via competitive radioligand assays using -CP-55,940 .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. propyl groups) influence cannabinoid receptor binding affinity?

Substituents at the 1- and 3-positions critically affect receptor selectivity. For example:

- 1-Ethyl group: Enhances metabolic stability compared to bulkier substituents.

- 3-Methyl group: Optimizes steric hindrance for CB1 binding, as seen in SR141716 derivatives .

Comparative studies using site-directed mutagenesis or molecular docking (e.g., AutoDock Vina) can map interactions with receptor residues like Lys192 or Phe268 .

Q. How can isomer formation during synthesis be analyzed and minimized?

Methylation of 5-amino-pyrazole derivatives may yield positional isomers. Techniques to resolve this include:

- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

- Isotopic Labeling: Track reaction pathways via -NMR or deuterated reagents .

Evidence shows that substituent electronic effects (e.g., electron-withdrawing groups at position 4) reduce isomerization .

Q. What methodologies are suitable for evaluating metabolic stability in vitro?

- Liver Microsome Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Pharmacokinetic Profiling: Measure plasma half-life () and tissue distribution in rodent models.

- Prodrug Design: Modify the carboxamide group to enhance solubility (e.g., ester prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.